molecular formula C9H10O3 B13836252 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one

1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one

Cat. No.: B13836252
M. Wt: 166.17 g/mol
InChI Key: DQKWSNSMBHOHLP-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a hydroxy group attached to both the phenyl ring and the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3-hydroxyacetophenone, formaldehyde

    Conditions: Basic medium (e.g., sodium hydroxide), room temperature

    Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.

    Reduction: Formation of 1-(3-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(3-alkoxyphenyl)propan-2-one or 1-(3-acetoxyphenyl)propan-2-one.

Scientific Research Applications

1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    1-Hydroxy-1-phenylpropan-2-one: Lacks the additional hydroxy group on the phenyl ring.

    3-Hydroxyacetophenone: Contains a hydroxy group on the phenyl ring but lacks the hydroxy group on the propanone chain.

    4-Hydroxyphenylacetone: Similar structure but with the hydroxy group in the para position.

Uniqueness: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is unique due to the presence of hydroxy groups on both the phenyl ring and the propanone chain

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-hydroxy-1-(3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,1H3

InChI Key

DQKWSNSMBHOHLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)O)O

Origin of Product

United States

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